REACTION_SMILES
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[CH2:20]([N:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[CH3:1][S:2]([Cl:3])(=[O:4])=[O:5].[CH3:6][N:7]([c:8]1[c:9]([CH3:15])[cH:10][cH:11][cH:12][c:13]1[CH3:14])[CH2:16][CH:17]([CH3:18])[OH:19].[Cl:27][CH2:28][CH2:29][Cl:30]>>[Cl:3][CH:17]([CH2:16][N:7]([CH3:6])[c:8]1[c:9]([CH3:15])[cH:10][cH:11][cH:12][c:13]1[CH3:14])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1N(C)CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1N(C)CC(C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |